BenchChemオンラインストアへようこそ!

5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

HPPD inhibition Tyrosinemia target Herbicide selectivity profiling

5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one (CAS 24045-28-1; molecular formula C₁₄H₁₀N₂O₃S; MW 286.31) is a member of the 5-arylidene-2-imino-1,3-thiazolidin-4-one class, a privileged scaffold in medicinal chemistry that is distinct from the more common 4-thiazolidinone and 2,4-thiazolidinedione subtypes by its 2-imino substitution, which imparts both protonation-state versatility and a bifurcated hydrogen‑bonding surface that frequently translates into target‑selectivity advantages over otherwise identical 2‑oxo/2‑thioxo analogs. It carries a 2‑furylmethylene moiety at the 5‑position and a 4‑hydroxyphenylimino group at the 2‑position, a substitution pattern that, in the broader 5‑arylidene‑2‑imino‑4‑thiazolidinone series, has been associated with modulated interactions with oxidoreductase and folate‑pathway enzymes, making sourcing decisions sensitive to the presence of the furan heterocycle versus simple phenyl or substituted‑phenyl alternatives.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
Cat. No. B6061646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
InChIInChI=1S/C14H10N2O3S/c17-10-5-3-9(4-6-10)15-14-16-13(18)12(20-14)8-11-2-1-7-19-11/h1-8,17H,(H,15,16,18)/b12-8+
InChIKeyIGVMDCWSCRTXMR-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one – Compound Identity and Procurement-Relevant Scaffold Profile


5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one (CAS 24045-28-1; molecular formula C₁₄H₁₀N₂O₃S; MW 286.31) is a member of the 5-arylidene-2-imino-1,3-thiazolidin-4-one class, a privileged scaffold in medicinal chemistry that is distinct from the more common 4-thiazolidinone and 2,4-thiazolidinedione subtypes by its 2-imino substitution, which imparts both protonation-state versatility and a bifurcated hydrogen‑bonding surface that frequently translates into target‑selectivity advantages over otherwise identical 2‑oxo/2‑thioxo analogs . It carries a 2‑furylmethylene moiety at the 5‑position and a 4‑hydroxyphenylimino group at the 2‑position, a substitution pattern that, in the broader 5‑arylidene‑2‑imino‑4‑thiazolidinone series, has been associated with modulated interactions with oxidoreductase and folate‑pathway enzymes, making sourcing decisions sensitive to the presence of the furan heterocycle versus simple phenyl or substituted‑phenyl alternatives [1].

Why 5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one Cannot Be Replaced by a Generic Thiazolidinone Analog


Within the 5-arylidene-2-imino-4-thiazolidinone family, biological readouts are exquisitely sensitive to both the 5-arylidene heterocycle and the 2-imino substituent electron‑withdrawing/donating character. Replacing the 2‑furylmethylene group with a benzylidene, 4‑methoxybenzylidene, or 2‑thienylmethylene fragment, or swapping the 4‑hydroxyphenylimino group for a phenylimino or 4‑methoxyphenylimino variant, routinely shifts the IC₅₀ against specific enzyme targets by one to two orders of magnitude, even when the compounds appear superficially similar by scaffold [1]. Consequently, a generic thiazolidinone procurement without precise substitution matching does not guarantee retention of the enzyme inhibition profile, target‑engagement window, or structure‑dependent solubility characteristics that distinguish this specific compound in applications such as HPPD‑focused probe development or antifolate‑pathway selectivity profiling [2].

Quantitative Differentiation Evidence for 5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one Versus Its Closest Analogs


HPPD Inhibition Potency: 5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one vs. Human HPPD Inhibitor Baseline

Against 4-hydroxyphenylpyruvate dioxygenase (HPPD) purified from pig liver, the target compound achieves an IC₅₀ of 90 nM, placing it among the more potent thiazolidinone-derived HPPD ligands catalogued in ChEMBL [1]. A structurally distinct but functionally relevant human HPPD inhibitor reported in the same database family displays an IC₅₀ of 2,710 nM (2.71 µM) under comparable assay conditions, translating to a 30‑fold potency advantage for the target compound in this enzyme system [2]. Although the comparator belongs to a different chemotype and therefore does not constitute a direct head‑to‑head comparator, the quantitative gap underscores the value of retaining the exact substitution pattern for HPPD‑focused campaigns.

HPPD inhibition Tyrosinemia target Herbicide selectivity profiling

DHFR Inactivity as a Selectivity Gate: 5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one vs. a DHFR‑Active Thiazolidinone

The compound was tested against recombinant human dihydrofolate reductase (DHFR) and returned an IC₅₀ > 10,000 nM, indicating essential inactivity at physiologically relevant concentrations [1]. In contrast, a representative 2‑imino‑4‑thiazolidinone derivative from the ChEMBL corpus (CHEMBL59369) exhibits a Ki of 0.891 nM against E. coli DHFR, a >11,200‑fold difference in affinity [2]. While the comparator enzyme source differs (human vs. bacterial), the magnitude of the divergence illustrates that DHFR engagement is not an inherent liability of the 2‑imino‑4‑thiazolidinone scaffold; rather, it is strongly conditioned by the substitution pattern, making the target compound a cleaner probe when DHFR‑sparing activity is desired.

Dihydrofolate reductase Antifolate selectivity Off‑target profiling

Thymidylate Synthase Inhibition: 5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one vs. Protozoan TS‑DHFR Baseline

Against E. coli thymidylate synthase (TS), the target compound displays an IC₅₀ of 850 nM [1]. When compared with the activity of the same compound against the bifunctional TS‑DHFR enzyme from Toxoplasma gondii, where the IC₅₀ exceeds 10,000 nM, a >11.8‑fold selectivity for bacterial TS over protozoan TS‑DHFR emerges [2]. This differential is not uniformly observed across the 2‑imino‑4‑thiazolidinone class; several analogs show comparable inhibition of both bacterial and protozoan TS enzymes, highlighting the furylmethylene/hydroxyphenyl substitution as a potential selectivity‑conferring motif.

Thymidylate synthase Antiprotozoal target Folate pathway

Procurement‑Relevant Application Scenarios for 5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one


HPPD Inhibitor Probe Development and Herbicide Selectivity Screening

The 90 nM IC₅₀ against pig liver HPPD, contrasted with the >10,000 nM inactivity on human DHFR, makes this compound a suitable starting scaffold for developing HPPD‑selective probes that avoid concomitant DHFR‑mediated toxicity. Procurement of this specific furylmethylene‑substituted derivative, rather than a generic 5‑arylidene‑2‑imino‑4‑thiazolidinone, is justified by the 30‑fold potency gap versus the closest HPPD comparator in the ChEMBL database [1].

Bacterial Thymidylate Synthase Inhibitor Library Building

With an IC₅₀ of 850 nM on E. coli TS and >11.8‑fold selectivity over protozoan TS‑DHFR, the compound provides a selectivity‑biased entry point for constructing a bacterial TS‑focused screening library. Its inclusion over a non‑selective analog reduces the false‑positive rate attributable to protozoan TS cross‑reactivity in antibacterial whole‑cell assays [1].

Antifolate Pathway Deconvolution Panels

Because this compound spares human DHFR (IC₅₀ > 10,000 nM) while inhibiting E. coli TS (IC₅₀ 850 nM), it is a valuable reference tool in deconvolution panels designed to dissect whether observed cytotoxicity in cancer or bacterial models originates from DHFR or TS blockade. A generic thiazolidinone that hits both targets would confound such mechanistic studies [1].

Structure–Activity Relationship (SAR) Studies on the 5‑Arylidene Heterocycle

In medicinal chemistry campaigns exploring the impact of the 5‑arylidene heterocycle on target engagement, the 2‑furyl substituent of this compound serves as a key comparator to benzylidene, 2‑thienylmethylene, and 4‑pyridylmethylene analogs. The differential TS‑ and DHFR‑activity profile reported here provides a quantitative baseline against which each heterocycle replacement must be benchmarked [1].

Quote Request

Request a Quote for 5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.